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Compound of Interest

Compound Name: 1-(4-(Decyloxy)phenyl)ethanone

CAS No.: 18099-59-7

Cat. No.: B107628

Get Quote

This guide provides a comprehensive analysis of the spectroscopic data for 1-(4-
(decyloxy)phenyl)ethanone, a key intermediate in various synthetic applications. Designed

for researchers, scientists, and professionals in drug development, this document offers a

detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, grounded in established scientific principles and experimental best

practices.

Introduction
1-(4-(decyloxy)phenyl)ethanone is an aromatic ketone characterized by a decyloxy

substituent on the phenyl ring. The precise elucidation of its molecular structure is paramount

for its application in research and development. Spectroscopic techniques provide a non-

destructive and highly informative approach to confirm the identity and purity of this compound.

This guide will delve into the interpretation of its ¹H NMR, ¹³C NMR, IR, and mass spectra,

providing not only the data but also the rationale behind the experimental methodologies and

data interpretation.
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Molecular Structure
To facilitate the understanding of the spectroscopic data, the molecular structure of 1-(4-
(decyloxy)phenyl)ethanone is presented below. The numbering of the carbon and hydrogen

atoms is provided to aid in the assignment of spectroscopic signals.

Caption: Molecular structure of 1-(4-(decyloxy)phenyl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Experimental Protocol: NMR Sample Preparation
A high-quality NMR spectrum is contingent upon proper sample preparation.[1][2][3][4] The

following protocol ensures a homogeneous sample, free from particulate matter and

paramagnetic impurities, which can adversely affect spectral quality.[4]

Sample Weighing: Accurately weigh 5-25 mg of 1-(4-(decyloxy)phenyl)ethanone for ¹H

NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[1]

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully

soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic

compounds.[4]

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[4] Gently

swirl or vortex the vial to ensure complete dissolution.

Filtration: To remove any suspended particles, filter the solution through a small plug of glass

wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[3]

Internal Standard (Optional): For precise chemical shift referencing, a small amount of a

reference standard, such as tetramethylsilane (TMS), can be added.

Capping and Labeling: Securely cap the NMR tube and label it clearly.

¹H NMR Spectroscopy
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The ¹H NMR spectrum provides information about the number of different types of protons,

their chemical environment, their relative numbers, and the connectivity of adjacent protons.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.92 Doublet 2H H-2', H-6'

6.91 Doublet 2H H-3', H-5'

4.02 Triplet 2H H-1''

2.55 Singlet 3H H-8'

1.80 Quintet 2H H-2''

1.46 - 1.27 Multiplet 12H H-3'' to H-8''

0.89 Triplet 3H H-10''

Aromatic Protons: The two doublets at 7.92 ppm and 6.91 ppm are characteristic of a para-

substituted benzene ring. The downfield shift of the doublet at 7.92 ppm is attributed to the

deshielding effect of the adjacent carbonyl group, assigning it to the ortho protons (H-2', H-

6'). The upfield doublet at 6.91 ppm is assigned to the meta protons (H-3', H-5'), which are

shielded by the electron-donating decyloxy group.

Decyloxy Chain Protons: The triplet at 4.02 ppm corresponds to the two protons on the

carbon (C-1'') directly attached to the ether oxygen, as they are deshielded by the

electronegative oxygen atom. The quintet at 1.80 ppm is assigned to the protons on the

adjacent carbon (C-2''). The large multiplet between 1.46 and 1.27 ppm represents the

overlapping signals of the 12 protons of the six methylene groups in the middle of the alkyl

chain. The triplet at 0.89 ppm is characteristic of a terminal methyl group (H-10'').

Acetyl Protons: The sharp singlet at 2.55 ppm integrates to three protons and is assigned to

the methyl protons (H-8') of the acetyl group. Its singlet nature indicates no adjacent protons.

¹³C NMR Spectroscopy
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The ¹³C NMR spectrum provides information about the number of different types of carbon

atoms and their chemical environments.

Chemical Shift (δ) ppm Assignment

196.7 C-7' (C=O)

163.4 C-4'

130.5 C-2', C-6'

130.4 C-1'

114.1 C-3', C-5'

68.3 C-1''

31.9 C-8''

29.5 C-6'', C-7''

29.3 C-4'', C-5''

29.1 C-2''

26.0 C-3''

22.7 C-9''

26.4 C-8' (CH₃)

14.1 C-10''

Carbonyl Carbon: The signal at 196.7 ppm is characteristic of a ketone carbonyl carbon (C-

7').

Aromatic Carbons: The signal at 163.4 ppm is assigned to the carbon atom (C-4') attached

to the oxygen of the decyloxy group due to the strong deshielding effect of the oxygen. The

signals at 130.5 ppm and 114.1 ppm are assigned to the ortho (C-2', C-6') and meta (C-3', C-

5') carbons, respectively. The quaternary carbon (C-1') appears at 130.4 ppm.

Decyloxy Chain Carbons: The carbon attached to the ether oxygen (C-1'') appears at 68.3

ppm. The signals for the methylene carbons of the decyl chain appear in the range of 22.7 to
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31.9 ppm. The terminal methyl carbon (C-10'') is observed at 14.1 ppm.

Acetyl Carbon: The methyl carbon of the acetyl group (C-8') is found at 26.4 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Experimental Protocol: IR Sample Preparation (Thin
Solid Film)
For solid samples, the thin film method is a common and straightforward technique.[5]

Sample Preparation: Place a small amount of 1-(4-(decyloxy)phenyl)ethanone in a clean

vial.

Dissolution: Add a few drops of a volatile solvent, such as methylene chloride or acetone, to

dissolve the solid.[5]

Film Formation: Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).[5]

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of

the compound on the plate.[5]

Data Acquisition: Place the salt plate in the sample holder of the IR spectrometer and

acquire the spectrum.

Data Summary: IR
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Wavenumber (cm⁻¹) Intensity Assignment

2920, 2851 Strong C-H stretching (alkane)

1678 Strong C=O stretching (aryl ketone)

1603, 1576 Medium C=C stretching (aromatic)

1256 Strong C-O stretching (aryl ether)

1171 Strong C-O stretching

837 Strong
C-H bending (para-

disubstituted)

C-H Stretching: The strong absorptions at 2920 cm⁻¹ and 2851 cm⁻¹ are characteristic of the

symmetric and asymmetric stretching vibrations of the C-H bonds in the long alkyl chain of

the decyloxy group.

Carbonyl Stretching: A very strong and sharp absorption at 1678 cm⁻¹ is indicative of the

C=O stretching vibration of the ketone functional group. Its position is consistent with an aryl

ketone, where conjugation with the aromatic ring lowers the frequency compared to a simple

alkyl ketone.

Aromatic C=C Stretching: The absorptions at 1603 cm⁻¹ and 1576 cm⁻¹ are due to the C=C

stretching vibrations within the aromatic ring.

C-O Stretching: The strong band at 1256 cm⁻¹ is attributed to the asymmetric C-O-C

stretching of the aryl ether linkage. The band at 1171 cm⁻¹ can be assigned to the symmetric

C-O-C stretching.

C-H Bending: The strong absorption at 837 cm⁻¹ is characteristic of the out-of-plane C-H

bending vibration for a para-disubstituted benzene ring.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and
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elemental composition of a compound, as well as structural information from its fragmentation

pattern.

Experimental Protocol: Electron Ionization (EI) Mass
Spectrometry
Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation,

which can be valuable for structural elucidation.[6]

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography.

Volatilization: The sample is heated under vacuum to produce gaseous molecules.

Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).[6][7]

Fragmentation: The high internal energy of the molecular ion often causes it to fragment into

smaller, charged ions and neutral radicals.[6][8]

Analysis: The ions are accelerated and separated in a mass analyzer according to their

mass-to-charge (m/z) ratio.

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Data Summary: Mass Spectrometry
m/z Proposed Fragment

276.4 [M]⁺• (Molecular Ion)

261 [M - CH₃]⁺

135 [CH₃COC₆H₄O]⁺

121 [HOC₆H₄CO]⁺

43 [CH₃CO]⁺
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Note: The molecular weight of 1-(4-(decyloxy)phenyl)ethanone is 276.4 g/mol .

The mass spectrum of 1-(4-(decyloxy)phenyl)ethanone is expected to show a molecular ion

peak at m/z 276.4. The fragmentation pattern provides further structural confirmation.

[C₁₈H₂₈O₂]⁺•
m/z = 276.4

[M - CH₃]⁺
m/z = 261- •CH₃

[CH₃COC₆H₄O]⁺
m/z = 135

- •C₁₀H₂₁

[HOC₆H₄CO]⁺
m/z = 121- CH₂

[CH₃CO]⁺
m/z = 43

- •C₆H₄O

Click to download full resolution via product page

Caption: Proposed fragmentation pathway of 1-(4-(decyloxy)phenyl)ethanone in EI-MS.

Molecular Ion: The peak at m/z 276.4 corresponds to the molecular ion [C₁₈H₂₈O₂]⁺•.

Loss of a Methyl Group: A peak at m/z 261 can be attributed to the loss of a methyl radical

(•CH₃) from the molecular ion, a common fragmentation for ketones.

Benzylic Cleavage: A prominent peak is expected at m/z 135, resulting from the cleavage of

the C-O bond of the ether, leading to the formation of the stable [CH₃COC₆H₄O]⁺ fragment

and the loss of the decyl radical.

Further Fragmentation: The fragment at m/z 135 can further lose a methylene group to give

a fragment at m/z 121.

Acylium Ion: A peak at m/z 43 is characteristic of the acylium ion [CH₃CO]⁺, formed by

cleavage of the bond between the carbonyl carbon and the aromatic ring.

Conclusion
The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry provide

a cohesive and unambiguous structural confirmation of 1-(4-(decyloxy)phenyl)ethanone. The

detailed analysis of each spectrum, grounded in established principles, serves as a valuable
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resource for researchers and scientists. The methodologies and interpretations presented

herein adhere to rigorous scientific standards, ensuring the trustworthiness and utility of this

guide for professionals in the field.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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